5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane
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Overview
Description
5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane is a complex organic compound that features a unique combination of functional groups, including a nitro group, a piperidine sulfonyl group, and a dithiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane typically involves multi-step organic reactions One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the formation of the dithiazepane ring, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effective and large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine sulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine sulfonyl groups.
Dithiazepane derivatives: Compounds with similar dithiazepane rings.
Nitroaromatic compounds: Compounds with similar nitro groups.
Uniqueness
5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(2-nitro-4-piperidin-1-ylsulfonylphenyl)-1,2,5-dithiazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S3/c19-18(20)15-12-13(25(21,22)17-6-2-1-3-7-17)4-5-14(15)16-8-10-23-24-11-9-16/h4-5,12H,1-3,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUNJQAGYRINSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCSSCC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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